molecular formula C10H11FN2 B15234243 (3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile

(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile

Cat. No.: B15234243
M. Wt: 178.21 g/mol
InChI Key: HOIKQLRMEZFHCY-SNVBAGLBSA-N
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Description

(3R)-3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile (CAS: 1213428-70-6) is a chiral nitrile derivative with a molecular formula of C₁₀H₁₁FN₂ and a molecular weight of 178.21 g/mol . The compound features a stereogenic center at the 3R position, an amino group, and a nitrile moiety attached to a phenyl ring substituted with fluorine (2-position) and a methyl group (4-position).

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11FN2/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1

InChI Key

HOIKQLRMEZFHCY-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](CC#N)N)F

Canonical SMILES

CC1=CC(=C(C=C1)C(CC#N)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methylbenzaldehyde and a suitable amine.

    Formation of Intermediate: The aldehyde is reacted with the amine under controlled conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

    Nitrile Introduction: The nitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the synthesis of (3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to increase reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques like crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluoro-substituted aromatic ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound binds to.

    Pathways: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Fluoro-Methyl Substituted Derivatives

The positional arrangement of fluorine and methyl groups on the phenyl ring significantly influences physicochemical properties and reactivity. Below is a comparative analysis of key analogs:

Table 1: Comparison of Fluoro-Methyl Substituted Propanenitriles
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Structural Differences
(3R)-3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile 1213428-70-6 C₁₀H₁₁FN₂ 178.21 2-fluoro, 4-methyl Ortho-fluorine; para-methyl
(3R)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile 1539772-23-0 C₁₀H₁₁FN₂ 178.21 3-fluoro, 4-methyl Meta-fluorine; para-methyl (increased polarity)
(3R)-3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile 1213323-52-4 C₁₀H₁₁FN₂ 178.21 3-fluoro, 2-methyl Meta-fluorine; ortho-methyl (steric hindrance)

Key Observations :

  • Steric Considerations : The 3-fluoro-2-methyl isomer (CAS: 1213323-52-4) introduces steric hindrance between the fluorine and methyl groups, which could reduce rotational freedom or limit binding to biological targets .

Halogen-Substituted Derivatives

Replacement of methyl or fluorine with other halogens modifies lipophilicity and molecular interactions:

Table 2: Chloro-Fluoro Substituted Analog
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Notable Features
(3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile 1213006-37-1 C₉H₈ClFN₂ 198.62 4-chloro, 3-fluoro Chlorine increases lipophilicity (logP) and molecular weight

Key Observations :

  • Lipophilicity : The chloro-fluoro analog (CAS: 1213006-37-1) has a higher molecular weight (198.62 vs. 178.21) and likely greater membrane permeability due to chlorine’s hydrophobic nature .
  • Bioactivity Implications : Chlorine’s electronegativity may enhance binding affinity to hydrophobic pockets in enzyme targets compared to methyl-substituted derivatives.

Extended Functional Group Analogs

Additional functional groups, such as methoxy or aminoethyl moieties, further diversify properties:

Table 3: Complex Amino-Nitrile Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Potential Applications
3-[Ethyl-[(3-fluoro-4-methoxyphenyl)methyl]amino]-2-methylpropanenitrile C₁₄H₁₉FN₂O 250.31 Methoxy, ethylamino, methyl Enhanced solubility due to methoxy group

Key Observations :

  • Solubility : The methoxy group in this analog (C₁₄H₁₉FN₂O) improves water solubility compared to purely hydrophobic derivatives .
  • Steric and Electronic Balance: The ethylamino and methyl groups create a balance between steric bulk and electronic modulation, which could optimize pharmacokinetic profiles.

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